molecular formula C21H16N4O5 B11539776 2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate

2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate

Cat. No.: B11539776
M. Wt: 404.4 g/mol
InChI Key: UYJZBJCRUGTWJA-YDZHTSKRSA-N
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Description

2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl benzoate moiety and a formamido-imino linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various boronic acids and palladium catalysts, which facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16N4O5

Molecular Weight

404.4 g/mol

IUPAC Name

[2-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]-4-nitrophenyl] benzoate

InChI

InChI=1S/C21H16N4O5/c1-14-7-8-16(12-22-14)20(26)24-23-13-17-11-18(25(28)29)9-10-19(17)30-21(27)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,26)/b23-13+

InChI Key

UYJZBJCRUGTWJA-YDZHTSKRSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Origin of Product

United States

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